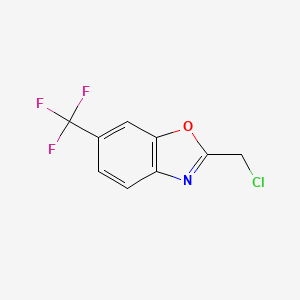

2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole

Vue d'ensemble

Description

Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl ketones has been a topic of interest in recent years . Various methods have been developed, including the trifluoromethylation of carboxylic acids mediated by fluoroarenes . This protocol is safe and metal-free, operates under mild reaction conditions, and does not require any external additives .Chemical Reactions Analysis

Trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes .Applications De Recherche Scientifique

Synthesis of Fused Heterocyclic Systems

Research has explored the synthesis of various fused heterocyclic systems using compounds similar to 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole. For example, N-chloromethyl-2-thiono-benzoxazole undergoes nucleophilic substitution to afford s-triazolo- and 1,2,4-oxadiazolo fused systems. These compounds are characterized by their spectral data and elemental analyses (Abdel-rahman et al., 1993).

Synthesis and Biological Evaluation

Some research efforts have been directed at synthesizing various benzoxazole derivatives and evaluating their biological activities. For instance, a class of 5,7-dichloro-1,3-benzoxazole derivatives showed significant antimicrobial and cytotoxic activities, highlighting their potential in pharmaceutical applications (Jayanna et al., 2013).

Reactivity and Applications in Probe Sensing

Studies have also investigated the application of benzoxazole derivatives in probe sensing for pH and metal cations. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been found suitable for sensing magnesium cation, with high sensitivity to pH and selectivity in metal cations (Tanaka et al., 2001).

Development of Novel Inhibitor Molecules

Research into benzoxazole compounds includes the development of novel inhibitor molecules for enzymes like Topoisomerase II. Compounds such as 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole have been synthesized and studied for their potential applications in the design of new drugs and light harvesting efficiency in dye-sensitized solar cells (Mary et al., 2019).

Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzoxazoles

Efficient methods for synthesizing 2-trifluoromethyl and 2-difluoromethyl substituted benzoxazoles have been developed. These derivatives are potential precursors for the new generation of gem-difluoromethylene linked identical or non-identical twin molecules for drug synthesis (Ge et al., 2007).

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethyl group has been associated with the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may influence pathways involving carbon-centered radicals.

Pharmacokinetics

Trifluoromethyl ketones are known to be valuable synthetic targets and synthons in the construction of fluorinated pharmacons , suggesting that they may have desirable pharmacokinetic properties.

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound may have significant effects at the molecular and cellular level.

Action Environment

The synthesis of similar compounds has been reported to be influenced by the type and position of aromatic ring substituents , suggesting that these factors may also influence the action of 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole.

Safety and Hazards

Orientations Futures

The field of trifluoromethylation reactions is expected to continue to grow, improving the propensity towards further development of agrochemical drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Propriétés

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEXBVWLAPVPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241873 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole | |

CAS RN |

944897-69-2 | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

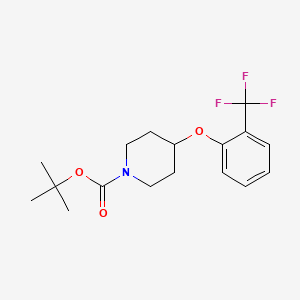

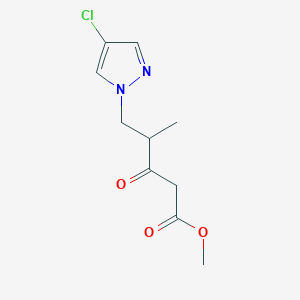

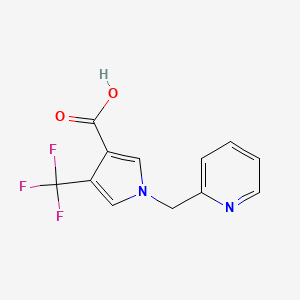

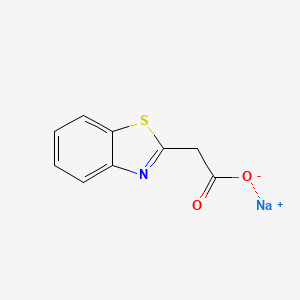

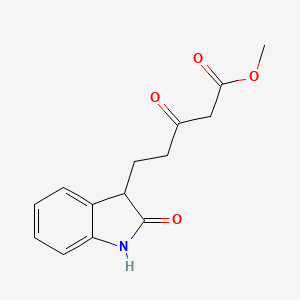

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)

![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)